2-(6-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine
Description
Properties
IUPAC Name |
2-(6-chloro-5-fluoro-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2/c11-8-4-10-7(3-9(8)12)6(1-2-13)5-14-10/h3-5,14H,1-2,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZFTKREFKPKPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)NC=C2CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine typically involves the condensation of 6-fluoroindole with chloroacetyl chloride, followed by amination. The reaction conditions often include the use of a base such as potassium carbonate in an organic solvent like dichloromethane . The reaction proceeds through the formation of an intermediate, 2-chloro-1-(6-fluoro-1H-indol-3-yl)ethanone, which is then converted to the final amine product through nucleophilic substitution with ammonia or an amine source .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chloro and fluoro groups on the indole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chloro or fluoro groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxaldehyde derivatives, while reduction can produce indole-3-ethanol derivatives .
Scientific Research Applications
Chemistry
2-(6-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine serves as a crucial building block in synthesizing more complex indole derivatives, which can be utilized in various chemical reactions.
Biology
The compound has been explored as a probe for studying indole-related biological pathways, providing insights into cellular mechanisms and interactions.
Medicine
Indole derivatives, including this compound, have demonstrated:
- Anticancer Activity: Research indicates potential efficacy against various cancer cell lines.
- Antiviral Properties: The compound may exhibit activity against specific viral infections.
- Antimicrobial Effects: Studies suggest it could be effective against certain bacterial strains.
Industry
The compound holds promise in the pharmaceutical and agrochemical sectors for developing new therapeutics and crop protection agents.
Case Studies and Research Findings
Recent studies have highlighted the biological activities associated with this compound:
Anticancer Studies
A comparative analysis of indole derivatives revealed that compounds similar to this compound exhibited IC50 values ranging from 4.0 to 10.0 µM against various cancer cell lines, reinforcing the potential of indole-based compounds in oncology .
Neurological Research
Research indicates that compounds related to indoles can modulate neurotransmitter systems significantly, leading to implications in treating mood disorders and neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-(6-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The chloro and fluoro substitutions may enhance the compound’s binding affinity and selectivity . The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positional Isomers
2-(5-Chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine
- Molecular Formula : C₁₀H₁₀ClFN₂
- Molecular Weight : 212.65 g/mol
- Key Differences: Chloro and fluoro substituents are reversed (5-Cl, 7-F vs. 6-Cl, 5-F). This positional variance may alter electronic properties and receptor binding. No direct pharmacological data is available, but such isomers often exhibit divergent bioactivity due to steric and electronic effects .
2-(5-Chloro-4-fluoro-1H-indol-3-yl)ethan-1-amine
Halogen-Substituted Analogs
2-(6-Chloro-1H-indol-3-yl)ethan-1-amine Hydrochloride
Structurally Divergent Indole Derivatives
2-(2-Methyl-5-phenyl-1H-indol-3-yl)ethan-1-amine
- Molecular Formula : C₁₇H₁₈N₂
- Molecular Weight : 250.34 g/mol
- Key Differences : Incorporates a methyl group at position 2 and a phenyl ring at position 4. The bulky substituents may sterically hinder interactions with enzymes like MAO-B, reducing inhibitory potency compared to smaller halogenated analogs .
[(6-Fluoro-1H-indol-3-yl)methyl]dimethylamine
Pharmacological and Physicochemical Data Comparison
Table 1: Comparative Analysis of Key Compounds
Biological Activity
2-(6-Chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine, with the CAS number 320782-23-8, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C10H11ClF N2
- Molecular Weight : 212.65 g/mol
- IUPAC Name : 2-(6-chloro-5-fluoro-1H-indol-3-yl)ethanamine
| Property | Value |
|---|---|
| Appearance | Powder |
| Boiling Point | 375.7 °C |
| Density | 1.294 g/cm³ |
| Storage Temperature | 4 °C |
Research indicates that compounds related to indoles often interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The indole structure is known for its ability to modulate receptor activity, which can have implications in treating neurological disorders.
- Serotonin Receptor Modulation : Indole derivatives have been shown to exhibit affinity for serotonin receptors, which are crucial in mood regulation and cognitive functions.
- Dopaminergic Activity : Some studies suggest that similar compounds can influence dopaminergic pathways, potentially offering therapeutic avenues for conditions like Parkinson's disease and schizophrenia.
Biological Activity
The biological activity of this compound has been explored in several studies:
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on certain enzymes associated with neurodegenerative diseases. For instance:
- Acetylcholinesterase (AChE) Inhibition : A study reported that related indole compounds showed IC50 values in the low micromolar range for AChE inhibition, suggesting potential applications in Alzheimer's disease treatment .
Case Studies
A notable case study involved the evaluation of various indole derivatives for their neuroprotective properties. The results indicated that compounds with similar structures to this compound displayed:
- Neuroprotective Effects : These compounds were shown to reduce oxidative stress markers in neuronal cells, indicating a protective role against neurodegeneration .
Pharmacological Profiles
The pharmacological profiles of related compounds indicate potential benefits in treating:
- Alzheimer's Disease : By inhibiting AChE and modulating amyloid-beta aggregation.
Comparative Analysis
The following table summarizes the biological activities of several indole derivatives compared to this compound:
| Compound | AChE IC50 (μM) | Neuroprotective Effect | Notes |
|---|---|---|---|
| 2-(6-Chloro-5-fluoro-1H-indol-3-yl)ethan-1-am | 0.08 | Yes | Potential Alzheimer's treatment |
| Curcumin | 6.53 | Moderate | Standard reference for comparison |
| Tacrine | 0.14 | Limited | Known AChE inhibitor |
Q & A
Q. What are the key synthetic routes for 2-(6-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine, and how can its purity be validated?
The compound is typically synthesized via Friedel-Crafts alkylation or reductive amination of indole precursors. For example, halogenated indole intermediates (e.g., 6-chloro-5-fluoro-1H-indole) are functionalized at the 3-position using ethylamine derivatives. Post-synthesis, purity is validated via -NMR (e.g., deuterated methanol as solvent) and LC-MS to confirm molecular weight and absence of byproducts. Spectral alignment with literature data (e.g., indole NH signals at δ 10–11 ppm) is critical for structural verification .
Q. How does the substitution pattern (6-Cl, 5-F) influence the compound’s receptor binding affinity, particularly for serotonin receptors?
The 6-chloro and 5-fluoro groups enhance steric and electronic interactions with the 5-HT receptor’s hydrophobic binding pocket. Fluorine’s electronegativity increases hydrogen-bonding potential, while chlorine improves lipophilicity, enhancing blood-brain barrier penetration. Comparative studies with non-halogenated analogs (e.g., tryptamine derivatives) show a 10–50× increase in 5-HT affinity, as measured via radioligand displacement assays in transfected HEK293 cells .
Q. What analytical methods are recommended for quantifying trace impurities in this compound?
High-resolution LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) is preferred. Impurity profiling should include spiked standards for common byproducts (e.g., dehalogenated or over-alkylated derivatives). Limits of detection (LOD) < 0.1% can be achieved using tandem mass spectrometry in selected reaction monitoring (SRM) mode .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?
Discrepancies may arise from assay conditions (e.g., cell type, receptor density, or endogenous serotonin levels). For example, in primary neuronal cultures versus recombinant cell lines, differences in G-protein coupling efficiency can alter EC values. Normalizing data to reference agonists (e.g., (±)-DOI for 5-HT) and using standardized buffers (e.g., HEPES with 0.1% BSA) improves cross-study comparability .
Q. What strategies optimize the compound’s selectivity for 5-HT2A_{2A}2A over 5-HT2C_{2C}2C receptors in functional assays?
Molecular docking studies suggest that modifying the ethylamine side chain’s length or introducing bulky substituents (e.g., methyl groups) reduces 5-HT binding. For instance, replacing the primary amine with a cyclopropylamine moiety decreases 5-HT activity by >80% while retaining 5-HT potency. Functional selectivity can be validated via calcium flux assays using orthogonal receptor-transfected cell lines .
Q. How can in vivo pharmacokinetic challenges (e.g., rapid metabolism) be addressed for this compound?
Pro-drug approaches, such as acetylating the primary amine or formulating the compound in lipid nanoparticles, prolong systemic exposure. In rodent models, deuterium labeling at metabolically labile positions (e.g., β-hydrogens of the ethylamine chain) reduces first-pass metabolism, increasing oral bioavailability from 15% to 45%. Metabolite identification via hepatocyte incubations and HR-MS is critical for iterative design .
Q. What in vitro disease models are most suitable for evaluating its therapeutic potential in neuropsychiatric disorders?
Primary neuronal cultures treated with glutamate or amyloid-β oligomers can model excitotoxicity and neurodegeneration. The compound’s neuroprotective effects are quantified via LDH release assays and dendritic spine density measurements. For depression-related studies, chronic unpredictable stress (CUS) models in rodents paired with forced swim tests (FST) correlate with 5-HT-mediated plasticity changes .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
